1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid

Description

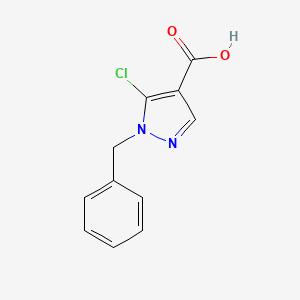

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid (CAS: 1565755-08-9) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.66 g/mol . Its structure features a benzyl group at position 1, a chlorine atom at position 5, and a carboxylic acid moiety at position 4 (Figure 1).

Properties

IUPAC Name |

1-benzyl-5-chloropyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPWOWGHDSVKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565755-08-9 | |

| Record name | 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Pyrazole Formation

- The 1-benzyl substitution on the pyrazole nitrogen is generally introduced by alkylation of pyrazole or its derivatives with benzyl halides under basic conditions.

- The pyrazole ring is synthesized or functionalized to have a substituent at the 4-position that can be converted to carboxylic acid (e.g., aldehyde, ester, or nitrile).

Selective Chlorination at the 5-Position

- Chlorination of the pyrazole ring is achieved using halogenating agents such as chlorine gas (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide.

- Reaction conditions are carefully controlled to ensure regioselectivity, typically involving temperatures ranging from 0 °C to 80 °C and reaction times from a few hours up to 10 hours.

- The chlorination is often carried out in the presence of solvents like acetonitrile or inert solvents, sometimes under pressure (1–20 bar) to improve selectivity and yield.

Conversion to Carboxylic Acid at the 4-Position

- The carboxylic acid group at the 4-position can be introduced by oxidation of aldehyde intermediates or hydrolysis of ester derivatives.

- For example, oxidation of 1-benzyl-5-chloro-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid can be done using oxidizing agents such as PCC (pyridinium chlorochromate) or periodic acid in the presence of acetonitrile.

- Alternatively, ester hydrolysis under basic or acidic conditions yields the carboxylic acid.

- Hydrolysis is often performed by refluxing the ester with aqueous sodium hydroxide or hydrochloric acid, followed by acidification to precipitate the acid.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzylation of pyrazole | Benzyl halide, base (e.g., K2CO3), solvent (DMF) | Room temp to 80 °C | 3-10 hours | 85-95 | Alkylation to form 1-benzyl-pyrazole |

| Chlorination at 5-position | Cl2, SO2Cl2, or N-chlorosuccinimide, solvent | 0-80 °C | 3-10 hours | 80-90 | Regioselective halogenation |

| Oxidation to carboxylic acid | PCC or periodic acid, acetonitrile | Room temp to reflux | 2-6 hours | 75-90 | Conversion of aldehyde to acid |

| Ester hydrolysis | NaOH or HCl aqueous solution | Reflux | 1-3 hours | 90-98 | Hydrolysis of ester to carboxylic acid |

Detailed Research Findings and Mechanistic Insights

- The regioselectivity of chlorination is influenced by electronic effects of the benzyl substituent and the pyrazole ring system, favoring substitution at the 5-position due to resonance stabilization and steric factors.

- Use of phase transfer catalysts can enhance reaction rates and selectivity during halogenation steps.

- The oxidation of aldehydes to carboxylic acids proceeds via formation of intermediate chromate esters or peracid intermediates, with careful control of reaction conditions to avoid over-oxidation or ring degradation.

- Hydrolysis of esters is straightforward but requires careful pH control to prevent decomposition of the pyrazole ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct chlorination of pyrazole aldehyde | 1-benzyl-1H-pyrazole-4-carbaldehyde | Cl2 or SO2Cl2, 0-80 °C, 3-10 h | High regioselectivity, simple | Requires handling of chlorine |

| Ester hydrolysis | 1-benzyl-5-chloro-pyrazole-4-carboxylic ester | NaOH or HCl, reflux, 1-3 h | High yield, mild conditions | Requires prior ester synthesis |

| Oxidation of aldehyde | 1-benzyl-5-chloro-pyrazole-4-carbaldehyde | PCC or periodic acid, acetonitrile | Direct conversion to acid | Use of toxic oxidants |

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a new antibiotic agent.

- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Certain derivatives may offer safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Biological Studies

Research into the biological activity of this compound has revealed its potential in:

- Anticancer Applications : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Materials Science

The compound is utilized in developing novel materials with specific properties:

- Conductivity and Fluorescence : Its unique molecular structure allows for modifications that can enhance conductivity or fluorescence, making it applicable in electronic materials and sensors .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Vancomycin | 16 |

| E. coli | 64 | Ciprofloxacin | 32 |

This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In another research project, the anti-inflammatory effects of various pyrazole derivatives were evaluated. The study focused on the inhibition of COX enzymes, revealing that certain modifications to the benzyl group significantly enhanced selectivity and potency.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 1-Benzyl-5-chloro | 70 | 85 |

| Celecoxib | 60 | 90 |

These findings suggest that derivatives of this compound could serve as safer alternatives to existing anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Pyrazole-carboxylic acid derivatives exhibit diverse bioactivity and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Acidity and Reactivity: The chlorine atom in the target compound acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0 estimated) compared to analogues like the 5-amino derivative (pKa ~4.0–4.5 due to the electron-donating NH₂ group) .

- Solubility: The benzyl group in the target compound enhances lipophilicity (logP ~2.8), reducing aqueous solubility relative to the 5-amino analogue (logP ~1.5) .

Biological Activity

Overview

1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with a benzyl group at the 1-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position, with a molecular formula of C11H9ClN2O2. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a subject of interest in pharmacological research.

Biological Activities

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential application in developing new antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Specific derivatives have been reported to possess selectivity indices that suggest they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. It has been investigated for its ability to inhibit various cancer cell lines, including those associated with lung, colorectal, and breast cancers. The mechanism often involves the inhibition of specific kinases such as Aurora-A and Aurora-B, which are critical for cancer cell proliferation and survival .

The mechanism of action for this compound typically involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, in cancer therapies, the compound may interfere with kinase activity, thereby halting cell division and inducing apoptosis in malignant cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Kinase Inhibition : A study demonstrated that derivatives containing the pyrazole moiety effectively inhibited Aurora kinases with IC50 values in the low micromolar range, showcasing their potential as targeted cancer therapies .

- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .

- Anti-inflammatory Effects : In vivo models showed that pyrazole derivatives could reduce inflammation markers significantly compared to controls, suggesting their therapeutic potential in treating inflammatory diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : Two primary methods are widely used:

- Vilsmeier-Haack Reaction : Reacting 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF at 80–100°C to introduce the aldehyde group, followed by oxidation to the carboxylic acid .

- Cyclocondensation : Starting from ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis and subsequent chlorination .

Key Data :

| Reaction Type | Yield (%) | Key Reagents | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 55–61 | POCl₃, DMF | |

| Cyclocondensation | ~70 | Ethyl acetoacetate, DMF-DMA |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and pyrazole ring vibrations (C–N at ~1520 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR shows benzyl protons (δ 5.3–5.4 ppm) and carboxylic acid proton (broad signal at δ ~12–13 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 262 [M⁺] for intermediates) validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and space groups. For example:

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set calculates:

Q. How do substituents affect reaction yields and regioselectivity?

- Methodological Answer : Substituent effects are studied via:

- Kinetic Monitoring : Tracking reaction progress (e.g., benzyl vs. alkyl substituents alter Vilsmeier-Haack reaction rates) .

- Hammett Analysis : Electron-withdrawing groups (e.g., –Cl) increase electrophilicity at the pyrazole C4 position, favoring carboxylation .

Q. How can structural analogs be designed for bioactivity studies?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., –CF₃, –NO₂) at C3/C5 positions to modulate lipophilicity and binding affinity .

- In Silico Docking : Use AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase-2) .

Data Contradictions and Resolution

Q. Discrepancies in reported spectral How to validate authenticity?

- Methodological Answer : Cross-reference with high-purity samples and advanced techniques:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (±0.001 Da) to rule out impurities .

Tables for Key Findings

Q. Table 1: Comparative Reactivity in Vilsmeier-Haack Reactions

| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Propyl (–C₃H₇) | 2.5 | 55 | |

| Methyl (–CH₃) | 2.5 | 61 |

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT Calculation | X-ray Data | Deviation |

|---|---|---|---|

| C=O (carboxylic) | 1.21 | 1.23 | 0.02 |

| N–N (pyrazole) | 1.35 | 1.37 | 0.02 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.